Cas no 7245-02-5 (3-Methoxyflavone)

3-Methoxyflavone 化学的及び物理的性質
名前と識別子
-
- 3-methoxyflavone
- METHOXYFLAVONE, 3-
- 3-methoxy-2-phenylchromen-4-one
- 3-methoxy-2-phenyl-4H-chromen-4-one
- V3ZW15O8B6
- 4H-1-Benzopyran-4-one, 3-methoxy-2-phenyl-
- methoxyflavone
- 3 - Methoxyflavone
- Oprea1_109952
- ZAIANDVQAMEDFL-UHFFFAOYSA-N
- 3-Methoxy-2-phenyl-chromen-4-one
- BDBM50439849
- STL513179
- ZB007876
- M2364
- ST50319461
- 3-Methoxy-2-phenyl-4H-1-benzo
- PD158827
- InChI=1/C16H12O3/c1-18-16-14(17)12-9-5-6-10-13(12)19-15(16)11-7-3-2-4-8-11/h2-10H,1H
- NS00015826
- Q27291507
- SCHEMBL253523
- FLAVONE, 3-METHOXY-
- 3-Methoxy-2-phenyl-4H-1-benzopyran-4-one
- CCG-250410
- AKOS015916540
- CS-0181942
- T72880
- MFCD00017612
- HY-N9499
- FT-0636402
- 7245-02-5
- AS-56785
- 3-Methoxyflavon
- CHEMBL144625
- UNII-V3ZW15O8B6
- DTXSID10222751
- DB-055637
- 3-Methoxyflavone
-
- MDL: MFCD00017612
- インチ: 1S/C16H12O3/c1-18-16-14(17)12-9-5-6-10-13(12)19-15(16)11-7-3-2-4-8-11/h2-10H,1H3
- InChIKey: ZAIANDVQAMEDFL-UHFFFAOYSA-N
- ほほえんだ: O1C2=C([H])C([H])=C([H])C([H])=C2C(C(=C1C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 252.07900
- どういたいしつりょう: 252.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 35.5
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- ゆうかいてん: 112.0 to 116.0 deg-C
- PSA: 39.44000
- LogP: 3.46860
- 最大波長(λmax): 299(EtOH)(lit.)
3-Methoxyflavone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M214345-10g |
3-Methoxyflavone |
7245-02-5 | 10g |
$ 210.00 | 2022-06-04 | ||
abcr | AB253933-5g |
3-Methoxyflavone; . |
7245-02-5 | 5g |
€412.70 | 2025-02-18 | ||
Alichem | A019111725-5g |
3-Methoxy-2-phenyl-4H-chromen-4-one |
7245-02-5 | 97% | 5g |
$334.80 | 2023-09-01 | |
TRC | M214345-5g |
3-Methoxyflavone |
7245-02-5 | 5g |
$ 130.00 | 2022-06-04 | ||
abcr | AB253933-5 g |
3-Methoxyflavone; . |
7245-02-5 | 5 g |
€375.20 | 2023-07-20 | ||
eNovation Chemicals LLC | D752413-25g |
3-METHOXYFLAVONE |
7245-02-5 | 98.0% | 25g |
$1090 | 2023-05-17 | |
Ambeed | A451328-1g |
3-Methoxy-2-phenyl-4H-chromen-4-one |
7245-02-5 | 99% | 1g |
$67.0 | 2025-02-21 | |
Aaron | AR00FEIM-25g |
3-Methoxyflavone |
7245-02-5 | 97% | 25g |
$971.00 | 2025-01-24 | |
Aaron | AR00FEIM-5g |
3-Methoxyflavone |
7245-02-5 | 97% | 5g |
$203.00 | 2025-01-24 | |
eNovation Chemicals LLC | D752413-5g |
3-METHOXYFLAVONE |
7245-02-5 | 98.0% | 5g |
$245 | 2025-02-20 |
3-Methoxyflavone 関連文献
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Vassiliki G. Kontogianni,Pantelis Charisiadis,Alexandra Primikyri,Charalambos G. Pappas,Vassiliki Exarchou,Andreas G. Tzakos,Ioannis P. Gerothanassis Org. Biomol. Chem. 2013 11 1013
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Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2008 25 555
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Oleksandr A. Kucherak,Ludovic Richert,Yves Mély,Andrey S. Klymchenko Phys. Chem. Chem. Phys. 2012 14 2292
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Stefania Galdiero,Mariateresa Vitiello,Emiliana Finamore,Rosalba Mansi,Marilena Galdiero,Giancarlo Morelli,Diego Tesauro Mol. BioSyst. 2012 8 3166
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Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2008 25 555
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I. E. Serdiuk,A. D. Roshal RSC Adv. 2015 5 102191
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Anastasia Ioanna Skilitsi,Damianos Agathangelou,Ievgen Shulov,Jamie Conyard,Stefan Haacke,Yves Mély,Andrey Klymchenko,Jérémie Léonard Phys. Chem. Chem. Phys. 2018 20 7885
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Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2011 28 1626
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Yan-Jun Sun,Zhi-You Hao,Jin-Guang Si,Yu Wang,Yan-Li Zhang,Jun-Min Wang,Mei-Ling Gao,Hui Chen RSC Adv. 2015 5 82736
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Pamela Maher Food Funct. 2017 8 3033
3-Methoxyflavoneに関する追加情報
3-Methoxyflavone (CAS No. 7245-02-5): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Applications
3-Methoxyflavone, a naturally occurring flavonoid with the chemical formula C15H10O4, is identified by its unique chemical structure and biological properties. This compound is formally recognized by its CAS number CAS No. 7245-02-5, which serves as a distinct identifier in the scientific community. Flavonoids are a class of polyphenolic compounds widely distributed in plants, and 3-Methoxyflavone is one of the most studied members due to its diverse pharmacological activities.
The molecular structure of 3-Methoxyflavone features a benzopyran skeleton, specifically a flavone core with a methoxy group at the 3-position. This structural motif contributes to its ability to interact with various biological targets, making it a promising candidate for therapeutic applications. The presence of multiple hydroxyl and methoxy groups enhances its solubility in polar solvents, facilitating its use in both in vitro and in vivo studies.
Recent advancements in pharmacological research have highlighted the potential of 3-Methoxyflavone as an antioxidant, anti-inflammatory, and anticancer agent. Studies have demonstrated its ability to modulate multiple signaling pathways, including those involved in cell proliferation, apoptosis, and oxidative stress. For instance, research published in the journal *Biochemical Pharmacology* has shown that 3-Methoxyflavone can inhibit the activity of tyrosine kinases, which are key enzymes in cancer cell signaling.
In addition to its anti-cancer properties, 3-Methoxyflavone has been investigated for its neuroprotective effects. A study published in *Neuropharmacology* suggests that this flavonoid can protect against neurodegenerative diseases by reducing oxidative damage and inflammation in brain cells. The mechanisms underlying these effects involve the activation of Nrf2-mediated antioxidant pathways and the modulation of microglial activity.
The cardiovascular benefits of 3-Methoxyflavone are another area of significant interest. Research indicates that this compound can improve endothelial function by enhancing nitric oxide production and reducing oxidative stress. A study published in *Circulation Research* has shown that oral administration of 3-Methoxyflavone can lead to significant improvements in blood flow and vessel relaxation, suggesting its potential as a therapeutic agent for cardiovascular diseases.
The anti-inflammatory properties of 3-Methoxyflavone have also been extensively studied. Inflammatory processes are central to many chronic diseases, including arthritis and autoimmune disorders. Research published in *Journal of Immunology* has demonstrated that 3-Methoxyflavone can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating nuclear factor kappa B (NF-κB) signaling.
The potential antimicrobial activity of 3-Methoxyflavone is another emerging area of research. Studies have shown that this compound can exhibit inhibitory effects against various bacterial and fungal strains. The mechanisms behind these effects may involve disruption of microbial cell membranes or inhibition of key metabolic pathways. A study published in *Antimicrobial Agents and Chemotherapy* has reported that 3-Methoxyflavone can effectively reduce the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
The role of 3-Methoxyflavone in metabolic health is also gaining attention. Obesity and type 2 diabetes are major public health concerns, and research suggests that this flavonoid can improve insulin sensitivity and reduce glucose levels. A study published in *Diabetes* has shown that dietary supplementation with 3-Methoxyflavone can lead to significant reductions in blood glucose levels and improvements in insulin resistance.
The pharmacokinetics of 3-Methoxyflavone have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Research indicates that this compound is well-absorbed after oral administration but has a relatively short half-life due to rapid metabolism by cytochrome P450 enzymes. Understanding these pharmacokinetic properties is crucial for optimizing dosing regimens and maximizing therapeutic efficacy.
The safety profile of CAS No. 7245-02-5, or 3-Methoxyflavone, has been evaluated through preclinical studies conducted on animal models. These studies have shown that the compound is generally well-tolerated at doses relevant to potential therapeutic use. However, further research is needed to fully characterize its safety profile in humans.
The future directions for research on 3-Methoxyflavone include exploring its potential as a lead compound for drug development targeting various diseases. The versatility of this flavonoid makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at identifying derivatives with enhanced potency or selectivity.
In conclusion, 3-Methoxyflavone (CAS No. 7245-02-5) is a multifaceted compound with significant potential in pharmaceutical applications. Its diverse biological activities span multiple disease areas, making it a promising candidate for further investigation into therapeutic interventions.
